4-Methylhexan-3-ol
CAS No.: 615-29-2
Cat. No.: VC20770236
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 615-29-2 |
---|---|
Molecular Formula | C7H16O |
Molecular Weight | 116.2 g/mol |
IUPAC Name | 4-methylhexan-3-ol |
Standard InChI | InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | NZPGYIBESMMUFU-UHFFFAOYSA-N |
SMILES | CCC(C)C(CC)O |
Canonical SMILES | CCC(C)C(CC)O |
4-Methylhexan-3-ol, also known as 3-Methyl-4-hexanol or 2-Ethyl-3-pentanol, is a secondary alcohol with the molecular formula
and a CAS number of 615-29-2. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a hexane chain, which also has a methyl group on the fourth carbon. It is notable for its applications in various fields, including organic synthesis, fragrance production, and potential biological activities.
Synthesis Methods
4-Methylhexan-3-ol can be synthesized through various methods:
Reduction of Ketones
One common method involves the reduction of 4-methyl-3-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalytic Hydrogenation
In industrial settings, this compound is often produced via catalytic hydrogenation of 4-methyl-3-hexanone using metal catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions.
Other Synthetic Routes
Other synthetic routes may include nucleophilic substitution reactions or oxidation processes, depending on the desired derivatives or functional groups.
Chemical Reactions
4-Methylhexan-3-ol participates in various chemical reactions:
Oxidation
It can be oxidized to form 4-methyl-3-hexanone using oxidizing agents such as chromic acid or potassium permanganate.
Dehydration
Under dehydration conditions, it can yield alkenes such as 3-methylhex-3-ene and 4-methylhex-2-ene.
Substitution Reactions
The hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Industrial Uses
In industry, 4-Methylhexan-3-ol is utilized in the production of flavors and fragrances due to its pleasant odor profile.
Research Applications
Research has indicated potential biological roles for this compound, including its involvement in pheromone signaling in certain insect species, which could have implications for pest management strategies.
Pharmaceutical Potential
There is ongoing investigation into the therapeutic applications of this compound, particularly as a precursor for pharmaceuticals or as an active ingredient in drug formulations.
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